molecular formula C25H19ClN2OS3 B11630112 2-({2-[(4-Chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-({2-[(4-Chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11630112
M. Wt: 495.1 g/mol
InChI Key: VVALVTJXLINZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the thiophene moiety, and the attachment of the sulfinyl and sulfanyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of sulfinyl and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H19ClN2OS3

Molecular Weight

495.1 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfinyl]ethylsulfanyl]-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C25H19ClN2OS3/c26-20-10-8-18(9-11-20)17-32(29)14-13-31-25-22(16-27)21(19-5-2-1-3-6-19)15-23(28-25)24-7-4-12-30-24/h1-12,15H,13-14,17H2

InChI Key

VVALVTJXLINZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCS(=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.